Product packaging for 6-(Benzylamino)pyridine-3-carbonitrile(Cat. No.:CAS No. 15871-91-7)

6-(Benzylamino)pyridine-3-carbonitrile

Cat. No.: B174813
CAS No.: 15871-91-7
M. Wt: 209.25 g/mol
InChI Key: WWTAXAFLJMUESZ-UHFFFAOYSA-N
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Description

6-(Benzylamino)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B174813 6-(Benzylamino)pyridine-3-carbonitrile CAS No. 15871-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(benzylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTAXAFLJMUESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-(benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the basic properties of 6-(benzylamino)pyridine-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical characteristics, predicted basicity, and potential biological significance, supported by detailed experimental protocols for pKa determination and visualizations of experimental and logical workflows.

Core Physicochemical Properties

Quantitative data for this compound and a structurally similar analog, 6-(benzylamino)pyridine-3-carboxamide, are summarized below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

PropertyThis compound6-(benzylamino)pyridine-3-carboxamideReference
CAS Number 15871-91-73031427-87-4[1][2]
Molecular Formula C₁₃H₁₁N₃C₁₃H₁₃N₃O[2][3]
Molecular Weight 209.25 g/mol 227.26 g/mol [2][3]
Physical Form PowderNot Specified[3]
Purity 95%Not Specified[3]
Storage Temperature Room TemperatureNot Specified[3]
Predicted pKa Not directly available; estimated to be in the range of other aminopyridines (see section 2).Not available
InChI Key WWTAXAFLJMUESZ-UHFFFAOYSA-NJLARFNBDECTDMW-UHFFFAOYSA-N[2][3]
SMILES C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#NC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)N[2][3]

Basicity and pKa Determination

For precise determination of the pKa value, several established experimental methods can be employed. Below are detailed protocols for UV-Vis spectrophotometry and potentiometric titration.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the ultraviolet-visible absorption spectrum of the compound as a function of pH.[5]

Materials and Equipment:

  • This compound

  • DMSO (for stock solution)

  • A series of aqueous buffers with known pH values (e.g., from pH 3 to 12)

  • UV-Vis spectrophotometer with a 96-well microplate reader

  • Calibrated pH meter

  • 96-well microtiter plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: In a 96-well microtiter plate, add a fixed volume of the stock solution to a series of wells containing different aqueous buffers of constant ionic strength (I = 0.1 M). The final concentration of DMSO should be kept low (≤2% v/v) to minimize its effect on the pKa. Include blank wells with only the buffer solutions for background correction.

  • Spectral Measurement: Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230–500 nm).

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change in absorbance upon protonation is maximal) against the pH.

    • Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the inflection point, which corresponds to the pKa value.[6]

experimental_workflow_uv_vis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare 10 mM Stock Solution in DMSO add_sample Add Stock Solution to Wells stock->add_sample plate Prepare 96-well Plate with Buffers (pH 3-12) plate->add_sample measure_spectra Record UV-Vis Spectra (230-500 nm) add_sample->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data fit_curve Fit Data to Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Workflow for pKa determination by UV-Vis spectrophotometry.
Experimental Protocol: pKa Determination by Potentiometric Titration

This classical method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[7][8]

Materials and Equipment:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Calibrated potentiometer (pH meter) with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope in the titration curve (the inflection point).[9]

experimental_workflow_potentiometric cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_sample Prepare Sample Solution with Constant Ionic Strength setup_titration Set up Titration Apparatus prepare_sample->setup_titration titrate Titrate with Standardized HCl setup_titration->titrate record_ph Record pH after Each Addition titrate->record_ph iteratively plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_equivalence Identify Equivalence Point plot_curve->find_equivalence determine_pka Determine pKa at Half-Equivalence Point find_equivalence->determine_pka

Workflow for pKa determination by potentiometric titration.

Potential Biological Activity and Screening Workflow

While the specific biological activity of this compound is not extensively documented, related aminopyridine-dicarbonitrile compounds have shown activity as inhibitors of prion protein replication.[10] Furthermore, various aminopyridine derivatives have been investigated for their potential as antibacterial, anti-cancer, and anti-tuberculosis agents.[11][12]

Given these precedents, a logical workflow for investigating the biological activity of this compound would involve a tiered screening approach.

logical_workflow_bioactivity cluster_screening Initial Screening cluster_hit_validation Hit Validation & Characterization cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization primary_screen Primary Broad-Spectrum Screening (e.g., Antiproliferative, Antimicrobial) dose_response Dose-Response Studies (IC50/EC50) primary_screen->dose_response Active Hit selectivity Selectivity Profiling dose_response->selectivity target_id Target Identification and Validation selectivity->target_id Confirmed Hit pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar adme_tox ADME/Tox Profiling sar->adme_tox

Logical workflow for investigating biological activity.

This workflow begins with broad screening to identify any potential therapeutic areas. Positive hits would then be subjected to more detailed studies to confirm their activity, elucidate their mechanism of action, and guide further chemical optimization.

Conclusion

This technical guide has summarized the known physicochemical properties of this compound and provided detailed experimental protocols for the determination of its pKa, a crucial parameter for drug development. While the specific biological activities of this compound are yet to be fully elucidated, the provided workflow offers a systematic approach to its investigation based on the activities of structurally related molecules. The information and methodologies presented herein are intended to support further research and development efforts involving this and similar chemical entities.

References

In-Depth Technical Guide: 6-(benzylamino)pyridine-3-carbonitrile (CAS Number 15871-91-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzylamino)pyridine-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in the field.

Core Compound Information

This compound , also known as 6-(benzylamino)nicotinonitrile, is a substituted pyridine derivative. The presence of the benzylamino group and the nitrile functionality on the pyridine ring suggests its potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15871-91-7[1][2]
Molecular Formula C₁₃H₁₁N₃[2]
Molecular Weight 209.25 g/mol [2]
IUPAC Name This compound[2]
Physical Form Powder[2]
Storage Temperature Room Temperature[2]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, general synthetic routes for related nicotinonitrile and pyridine-3-carbonitrile derivatives can provide a foundational approach.[3][4][5][6] A plausible synthetic pathway would involve the nucleophilic substitution of a suitable leaving group at the 6-position of a pyridine-3-carbonitrile precursor with benzylamine.

A general representation of this synthetic approach is illustrated below.

Synthesis_Pathway PyridinePrecursor 6-Halopyridine-3-carbonitrile Reaction PyridinePrecursor->Reaction Benzylamine Benzylamine Benzylamine->Reaction Product 6-(benzylamino)pyridine- 3-carbonitrile Reaction->Product Base, Solvent

Caption: General synthetic scheme for this compound.

A typical experimental setup would likely involve reacting a 6-halopyridine-3-carbonitrile (e.g., 6-chloropyridine-3-carbonitrile) with benzylamine in the presence of a base (such as potassium carbonate or triethylamine) and an appropriate solvent (like dimethylformamide or acetonitrile) at an elevated temperature. Purification would likely be achieved through column chromatography.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are limited in the public domain. However, the broader class of pyridine-3-carbonitrile derivatives has been extensively investigated and has shown a wide range of pharmacological activities, suggesting potential avenues of research for this specific compound.

Kinase Inhibition

A significant body of research points to pyridine and quinoline-3-carbonitrile scaffolds as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9] For instance, derivatives of 4-(arylamino)quinoline-3-carbonitrile have been developed as irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2), a key target in breast cancer therapy.[7] The structural similarity of this compound to these known kinase inhibitors suggests it could be a candidate for screening against various kinase targets.

Kinase_Inhibition_Hypothesis cluster_0 Potential Mechanism of Action Compound 6-(benzylamino)pyridine- 3-carbonitrile Kinase Protein Kinase (e.g., HER-2, Src) Compound->Kinase Binds to ATP_Binding_Site ATP Binding Site Kinase->ATP_Binding_Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Cellular_Response Downstream Signaling (Proliferation, Survival) Phosphorylation->Cellular_Response

Caption: Hypothetical kinase inhibition pathway.

Anticancer and Antimicrobial Potential

Several studies have reported the synthesis of novel pyridine-3-carbonitrile derivatives with promising in vitro anticancer activity against various cancer cell lines.[9][10] Additionally, this class of compounds has been explored for antimicrobial properties. The diverse biological activities of related compounds underscore the potential of this compound as a scaffold for the development of new therapeutic agents.

Experimental Protocols for Biological Evaluation

While specific assays for this compound are not published, standard protocols used for evaluating related compounds can be adapted.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation : Recombinant human kinase (e.g., HER-2, Src) and a suitable substrate are prepared in a kinase assay buffer.

  • Compound Preparation : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate.

  • Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection of the phosphorylated substrate (e.g., ELISA, HTRF).

  • Data Analysis : IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation Incubate Components in Microplate Start->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this compound is currently sparse, the well-documented activities of the broader pyridine-3-carbonitrile class, particularly as kinase inhibitors and anticancer agents, provide a strong rationale for its inclusion in screening libraries and further derivatization efforts. Future research should focus on establishing a definitive synthetic protocol, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological evaluations to unlock its full therapeutic potential.

References

In-depth Technical Guide: Spectroscopic Data for 6-(benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available spectroscopic data for the compound 6-(benzylamino)pyridine-3-carbonitrile, also known as 6-(benzylamino)nicotinonitrile. Due to the limited availability of a complete, published dataset in a single source, this guide synthesizes information from various suppliers and provides data for structurally related compounds to offer a comparative analysis.

Compound Identification

ParameterValue
Compound Name This compound
Synonyms 6-(benzylamino)nicotinonitrile
CAS Number 15871-91-7
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Structure ```

Spectroscopic Data Summary

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 8.4 (s, 1H, H-2 of pyridine)

    • δ 7.6 (dd, 1H, H-4 of pyridine)

    • δ 6.5 (d, 1H, H-5 of pyridine)

    • δ 7.2-7.4 (m, 5H, Ar-H of benzyl)

    • δ 4.6 (d, 2H, CH₂ of benzyl)

    • δ 5.5 (br s, 1H, NH)

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 160 (C-6 of pyridine)

    • δ 152 (C-2 of pyridine)

    • δ 140 (C-4 of pyridine)

    • δ 138 (C-ipso of benzyl)

    • δ 129 (C-ortho/meta of benzyl)

    • δ 128 (C-para of benzyl)

    • δ 118 (CN)

    • δ 108 (C-5 of pyridine)

    • δ 95 (C-3 of pyridine)

    • δ 47 (CH₂ of benzyl)

2.2. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~2220C≡N stretch (nitrile)
~1600, 1580, 1500C=C and C=N aromatic ring stretches
~1450CH₂ bend
~740, 700C-H out-of-plane bend (monosubstituted benzene)

2.3. Mass Spectrometry (MS) (Predicted)

  • Method: Electron Ionization (EI)

  • Molecular Ion [M]⁺: m/z 209

  • Key Fragments:

    • m/z 106 (C₇H₈N⁺, benzylamine fragment)

    • m/z 91 (C₇H₇⁺, tropylium ion)

    • m/z 77 (C₆H₅⁺, phenyl fragment)

Experimental Protocols

As a specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the searched literature, a general synthetic approach is proposed based on known reactions of similar compounds.

3.1. General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into a nucleophilic aromatic substitution reaction.

Synthesis_Workflow Reactant1 6-Halopyridine-3-carbonitrile (e.g., 6-chloro or 6-bromopyridine-3-carbonitrile) Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Benzylamine Reactant2->Reaction Product This compound Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

3.2. Proposed Experimental Protocol

  • Reaction Setup: To a round-bottom flask, add 6-chloropyridine-3-carbonitrile (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

  • Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.

Spectroscopy_Logic cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data MolWeight Molecular Weight (m/z of M⁺) MS->MolWeight Provides Structure Final Structure Elucidation MolWeight->Structure IR IR Data FuncGroups Functional Groups (e.g., C≡N, N-H) IR->FuncGroups Identifies FuncGroups->Structure H_NMR ¹H NMR Data ProtonEnv Proton Environments (Chemical Shift, Integration, Multiplicity) H_NMR->ProtonEnv Reveals C_NMR ¹³C NMR Data CarbonEnv Carbon Environments (Chemical Shift) C_NMR->CarbonEnv Reveals ProtonEnv->Structure CarbonEnv->Structure

Caption: Logical workflow for structure elucidation using spectroscopic data.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and based on general chemical principles and data from analogous compounds. For definitive characterization, experimental verification is required.

The Multifaceted Biological Activities of Benzylamino Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylamino pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antimalarial, and antiviral properties of this versatile chemical class. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for core assays, and critical signaling pathways are visualized to facilitate a deeper understanding of the mechanisms of action.

Anticancer Activity: Targeting Key Signaling Cascades

Benzylamino pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of crucial protein kinases involved in tumor growth and proliferation. Notably, their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR) has been a major focus of research.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative benzylamino pyridine and related pyridine derivatives against various cancer cell lines.

Compound TypeTarget Cell LineIC50 (µM)Reference
Pyridine-ureas (8b)Various12-78% GI[1]
Pyridine-ureas (8e)Various15-91% GI[1]
Pyridine-ureas (8e)MCF-70.22 (48h), 0.11 (72h)[1]
Pyridine-ureas (8n)MCF-71.88 (48h), 0.80 (72h)[1]
Pyridone derivative (5)HepG2, MCF-7Remarkable Activity[2]
4-chlorophenyl pyridopyrimidine (6b)HepG22.68[2]
Nicotinamide derivative (30)HCT-11615.4
Nicotinamide derivative (30)HepG29.8
Pyridine derivative (31)HepG221.00
Pyridine derivative (31)MCF-726.10
OMe substituted derivative (55)MDA-MB-2319.0[3]
OMe substituted derivative (56)MDA-MB-2310.075[3]
OMe and OH substituted derivative (57)MDA-MB-2310.069[3]
OMe and OH substituted derivative (58)MDA-MB-2310.0046[3]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (7d)MTB22[4]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (7k)MTB11[4]
Kinase Inhibitory Activity
Compound TypeTarget KinaseIC50Reference
Pyridine-ureas (8b)VEGFR-25.0 µM[1]
Pyridine-ureas (8e)VEGFR-23.93 µM[1]
Pyridine derivative (31)VEGFR-265 nM
Benzothiazolyl-pyridine hybrid (8f)CoV-3CL protease544.6 µg/mL[5]
Benzothiazolyl-pyridine hybrid (8g)CoV-3CL protease868.2 µg/mL[5]
Benzothiazolyl-pyridine hybrid (8h)CoV-3CL protease240.6 µg/mL[5]
Aminopyridine derivative (26)VRK1150 nM[6]
Signaling Pathways

The anticancer effects of many benzylamino pyridine derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER-2 Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

EGFR Signaling Pathway
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of benzylamino pyridine derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

MTT Assay Workflow

Antimicrobial Activity

Benzylamino pyridine derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microorganisms.

Compound TypeMicroorganismMIC (µg/mL)Reference
Alkyl Pyridinol (EA-02-009)S. aureus/MRSA0.5-1[7]
Alkyl Pyridinol (JC-01-072)S. aureus/MRSA4[7]
Alkyl Pyridinol (JC-01-074)S. aureus/MRSA16[7]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 2921330[8]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 635830[8]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. pyogenes40[8]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. epidermidis50[8]
Pyridine-4-aldoxime-based quaternary ammonium saltsS. aureus, B. subtilis, E. coli, P. aeruginosa0.02-6 mM[9]
2-(methyldithio)pyridine-3-carbonitrileBacterial strains0.5-64[9]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25-2[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

1. Preparation of Inoculum:

  • Inoculate a few colonies of the test bacterium from a fresh agar plate into a tube of sterile broth (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow A Bacterial Inoculum Preparation C Inoculation of 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubation (18-24 hours) C->D E Visual Assessment of Growth D->E F MIC Determination E->F

MIC Determination Workflow

Antimalarial Activity

Certain benzylamino pyridine derivatives have demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

Quantitative Antimalarial Data

The following table lists the 50% inhibitory concentration (IC50) values of some pyridine derivatives against P. falciparum.

Compound TypeP. falciparum StrainIC50 (µM)Reference
2-methoxy-4-methylanilide (12a)-69[10]
2-methoxy-4-methylanilide (12c)-62[10]
Naphthyl analogue (12b)-38[10]
Thiopicolinamide (13i)3D7 (chloroquine-sensitive)0.142[10]
Thiopicolinamide (13i)Dd2 (chloroquine-resistant)0.146[10]
3,3′,4-tri-O-methylellagic acid (4)Dd20.63 µg/mL[11]
Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This protocol details a common method for assessing the in vitro antimalarial activity of compounds.

1. Parasite Culture:

  • Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Synchronize the parasite culture to the ring stage.

2. Drug Plate Preparation:

  • Prepare serial dilutions of the test compounds in 96-well plates.

3. Assay Procedure:

  • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the drug-coated plates.

  • Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

  • Incubate in the dark for 1 hour.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Antiviral Activity

The antiviral potential of benzylamino pyridines is an emerging area of research, with promising activity reported against influenza and coronaviruses.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of benzothiazolyl-pyridine hybrids.

CompoundVirusActivityReference
8hH5N193% inhibition at 0.5 µmol/µL[5]
8fH5N188% inhibition at 0.5 µmol/µL[5]
8gH5N167% inhibition at 0.5 µmol/µL[5]
14dH5N173% inhibition at 0.5 µmol/µL[5]
8fSARS-CoV-2IC50 = 10.52 µM[5]
8gSARS-CoV-2IC50 = 21.46 µM[5]
8hSARS-CoV-2IC50 = 3.669 µM[5]
Experimental Protocol: Pseudovirus Neutralization Assay (General Overview)

This protocol provides a general workflow for assessing the antiviral activity of compounds using a pseudovirus system, which is a safer alternative to working with live, highly pathogenic viruses.

1. Pseudovirus Production:

  • Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike or H5N1 Hemagglutinin), a plasmid encoding a viral backbone (e.g., lentiviral or VSV), and a reporter plasmid (e.g., luciferase or GFP).

  • Harvest the supernatant containing the pseudoviruses after 48-72 hours.

2. Neutralization Assay:

  • Seed target cells (expressing the appropriate receptor for viral entry, e.g., ACE2 for SARS-CoV-2) in 96-well plates.

  • Serially dilute the test compounds.

  • Incubate the pseudoviruses with the diluted compounds for 1 hour at 37°C.

  • Add the pseudovirus-compound mixture to the target cells.

3. Readout and Analysis:

  • After 48-72 hours of incubation, measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

  • Calculate the percentage of neutralization for each compound concentration relative to the virus control (no compound).

  • Determine the IC50 value, which is the concentration of the compound that reduces viral entry by 50%.

Pseudovirus_Assay_Workflow A Pseudovirus Production C Virus-Compound Incubation A->C B Compound Dilution B->C D Infection of Target Cells C->D E Incubation (48-72 hours) D->E F Reporter Gene Measurement E->F G IC50 Calculation F->G

Pseudovirus Neutralization Assay Workflow

This technical guide provides a comprehensive overview of the significant and diverse biological activities of benzylamino pyridines. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile core, a pyridine ring bearing a cyano group, has emerged as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth overview of nicotinonitrile derivatives, focusing on their synthesis, pharmacological activities, and mechanisms of action, with a special emphasis on their role in oncology and inflammatory diseases.

Introduction to Nicotinonitrile Derivatives

Nicotinonitrile, or 3-cyanopyridine, is a key structural motif found in a variety of bioactive molecules. The pyridine ring serves as a versatile scaffold, and the electron-withdrawing nature of the nitrile group can significantly influence the molecule's electronic properties and binding interactions with biological targets. Several marketed drugs, including the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone, feature the nicotinonitrile core, highlighting its therapeutic significance.[1][2][3] The continuous exploration of nicotinonitrile derivatives has led to the discovery of potent inhibitors of various enzymes and receptors, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1]

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives often involves multi-component reactions, providing an efficient and atom-economical approach to generating molecular diversity. Key precursors, such as 2-amino-4,6-diaryl-nicotinonitriles and 2-chloro-nicotinonitriles, serve as versatile intermediates for further structural modifications.

Experimental Protocols

2.1.1. One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile

This protocol describes a common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitrile derivatives.[4][5]

  • Materials: Aromatic aldehyde (1 mmol), aromatic methyl ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (8 mmol), and ethanol (20 mL).

  • Procedure:

    • A mixture of the aromatic aldehyde, aromatic methyl ketone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

2.1.2. Synthesis of 2-Chloro-nicotinonitrile Derivatives

This protocol outlines the conversion of 2-hydroxynicotinonitriles to their corresponding 2-chloro derivatives, which are valuable intermediates for nucleophilic substitution reactions.[6][7]

  • Materials: 2-Hydroxynicotinonitrile derivative (1 mmol), phosphorus oxychloride (POCl₃, 5 mL).

  • Procedure:

    • A suspension of the 2-hydroxynicotinonitrile derivative in phosphorus oxychloride is heated at reflux for 2-3 hours.

    • The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with stirring.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-nicotinonitrile derivative.

Pharmacological Activities of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have demonstrated a remarkable range of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

The nicotinonitrile scaffold is a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[7][8]

CompoundTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
Compound 19 VEGFR-23.6[4]
Sorafenib (Reference) VEGFR-24.8[4]
Compound 29 VEGFR-25.22[4]
Compound 29 Pim-1 Kinase9.23[4]
Compound 8e Pim-1, Pim-2, Pim-3≤ 0.28[9]
Compound 7b PC-3 (Prostate Cancer)3.60[7]
Compound 7b MCF-7 (Breast Cancer)3.58[7]
Compound 11 MCF-7 (Breast Cancer)-[5]
Compound 12 MCF-7 (Breast Cancer)-[5]

3.1.1. Experimental Protocols for Anticancer Activity Evaluation

VEGFR-2 Kinase Inhibition Assay: [10][11]

  • The inhibitory activity of test compounds against VEGFR-2 is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is correlated with kinase activity. A luminogenic signal is generated, and the IC₅₀ values are calculated from dose-response curves.

PIM-1 Kinase Inhibition Assay: [12][13]

  • Similar to the VEGFR-2 assay, the PIM-1 kinase inhibitory activity is assessed by measuring the phosphorylation of a specific substrate. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method, to determine the extent of kinase inhibition and calculate IC₅₀ values.

In Vitro Anticancer Activity (MTT Assay): [14][15][16]

  • Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ values are determined.

Anti-inflammatory Activity

Several nicotinonitrile derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17]

CompoundAssayInhibition (%)Reference
Compound 13 Carrageenan-induced paw edema46.90[4]
Nimesulide (Reference) Carrageenan-induced paw edema47.31[4]
Compound 11a Carrageenan-induced paw edemaMore effective than indomethacin[4]
Compound 11b Carrageenan-induced paw edemaMore effective than indomethacin[4]

3.2.1. Experimental Protocol for Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema Assay: [18][19][20]

  • Acute inflammation is induced in the hind paw of rats or mice by sub-plantar injection of a carrageenan solution.

  • Test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to carrageenan injection.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Antioxidant Activity

The antioxidant potential of nicotinonitrile derivatives has been evaluated using various in vitro assays, demonstrating their ability to scavenge free radicals.[4]

CompoundAssayActivityReference
Compound 2 DPPH radical scavengingSuperior to ascorbic acid[4]
Compounds 3, 4, 5 ABTS radical scavengingMore effective than ascorbic acid[4]
Compounds 6, 7, 8 ABTS radical scavengingPromising activity[4]
Compounds 9, 10 ABTS radical scavengingGood activity[4]

3.3.1. Experimental Protocol for Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay: [1][2][3]

  • A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period.

  • The absorbance of the solution is measured at a characteristic wavelength (around 517 nm).

  • The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways of Marketed Nicotinonitrile Drugs

The clinical success of several nicotinonitrile-based drugs can be attributed to their specific modulation of key signaling pathways implicated in disease pathogenesis.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is approved for the treatment of chronic myeloid leukemia (CML).[3][16] It functions as a potent inhibitor of both the Bcr-Abl fusion protein, the hallmark of CML, and Src family kinases.

Bosutinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Src Src Family Kinases Src->Downstream Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Bosutinib inhibits BCR-ABL and Src kinases.

Neratinib: A Pan-HER Tyrosine Kinase Inhibitor

Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor (HER) family, including HER1, HER2, and HER4.[10][14] It is used in the treatment of HER2-positive breast cancer.

Neratinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER_Receptors HER1, HER2, HER4 PI3K_AKT PI3K/AKT Pathway HER_Receptors->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER_Receptors->RAS_MAPK Neratinib Neratinib Neratinib->HER_Receptors Irreversibly Inhibits Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth RAS_MAPK->Cell_Growth

Caption: Neratinib inhibits HER family receptors.

Milrinone and Olprinone: Phosphodiesterase III (PDE3) Inhibitors

Milrinone and olprinone are used in the management of acute heart failure.[1][2][18] They selectively inhibit phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).

PDE3_Inhibitor_Mechanism cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell PDE3 Phosphodiesterase III (PDE3) cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Vasodilation Vasodilation PKA->Vasodilation Contraction Increased Cardiac Contractility Calcium->Contraction Milrinone_Olprinone Milrinone / Olprinone Milrinone_Olprinone->PDE3 Inhibits

Caption: Milrinone/Olprinone inhibit PDE3.

Conclusion

Nicotinonitrile derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse pharmacological activities they exhibit continue to drive the discovery and development of new therapeutic agents. The clinical success of several nicotinonitrile-based drugs underscores the potential of this scaffold in addressing a wide range of diseases. Future research in this area is expected to further expand the therapeutic applications of nicotinonitrile derivatives, leading to the development of more effective and safer medicines.

References

An In-depth Technical Guide to 6-(benzylamino)pyridine-3-carbonitrile: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-(benzylamino)pyridine-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining these properties, drawing upon data from structurally analogous compounds to infer potential biological activities and guide experimental design.

Core Compound Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃Sigma-Aldrich
Molecular Weight 209.25 g/mol Sigma-Aldrich
Appearance White to off-white or pale yellow powder/crystals---
Storage Conditions Recommended storage at room temperature or refrigerated (2-8 °C), protected from light and kept under an inert atmosphere.[1]Chiralen

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure—a substituted pyridine with both a benzylamino group and a nitrile group—it is predicted to have low aqueous solubility and higher solubility in organic solvents. To address this, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.

  • Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microtiter plates (96-well)

    • Plate shaker

    • UV-Vis spectrophotometer or HPLC-UV system

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add 2 µL of the DMSO stock solution to multiple wells of a 96-well plate.

    • Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance of the solutions at a predetermined wavelength (e.g., the λmax of the compound) using a UV-Vis plate reader. Alternatively, analyze the supernatant by HPLC-UV after centrifugation to pellet any precipitate.[1][2][3]

    • A standard curve of the compound in a 50:50 mixture of acetonitrile and water is used to quantify the concentration of the dissolved compound.

2.1.2. Thermodynamic Solubility Assay

This assay measures the equilibrium solubility, which is a more accurate representation for formulation development.[4][5]

  • Objective: To determine the thermodynamic solubility of this compound.

  • Materials:

    • Solid this compound

    • Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

    • Glass vials

    • Orbital shaker/incubator

    • Filtration apparatus (e.g., 0.22 µm PVDF filters)

    • HPLC-UV system

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial.

    • Add a known volume of the desired aqueous buffer.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the samples to stand to let the undissolved solid settle.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[4][6]

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock 10 mM Stock in DMSO k_add Add to Buffer (e.g., PBS) stock->k_add Dilute solid Excess Solid Compound t_add Add Buffer solid->t_add k_shake Shake (2h) k_add->k_shake k_measure Measure Concentration (UV-Vis or HPLC) k_shake->k_measure t_shake Shake (24-48h) t_add->t_shake t_filter Filter t_shake->t_filter t_measure Measure Concentration (HPLC) t_filter->t_measure

Figure 1: Workflow for Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While supplier data suggests stability at room temperature, comprehensive stability studies under various stress conditions are necessary.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[7][8][9]

  • Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • Methanol or acetonitrile

    • Water

    • HPLC-UV/MS system

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a defined period.

    • Photolytic Degradation: Expose a solution of the compound (and the solid material) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

    • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically with a mass spectrometer detector) to quantify the remaining parent compound and detect any degradation products.

G cluster_conditions Stress Conditions compound This compound Solution/Solid acid Acidic (HCl) compound->acid base Basic (NaOH) compound->base oxidation Oxidative (H2O2) compound->oxidation photo Photolytic (UV/Vis) compound->photo thermal Thermal compound->thermal analysis Analysis by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis degradation Degradation Products analysis->degradation stability Stability Profile analysis->stability

Figure 2: Forced Degradation Study Workflow.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been definitively identified in the literature, numerous studies on structurally related aminopyridine and quinoline-3-carbonitrile derivatives have demonstrated their potential as kinase inhibitors.[10][11] Notably, compounds with this core structure have shown inhibitory activity against key signaling kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Src kinase.[10][11][12] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

Based on this evidence, a plausible mechanism of action for this compound is the inhibition of receptor tyrosine kinases like EGFR or HER-2. The diagram below illustrates a simplified hypothetical signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/HER-2 ras Ras egfr->ras Dimerization & Autophosphorylation pi3k PI3K egfr->pi3k Dimerization & Autophosphorylation ligand Growth Factor ligand->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound inhibitor->egfr Inhibition

Figure 3: Hypothetical EGFR/HER-2 Signaling Pathway Inhibition.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols offer a starting point for rigorous characterization of its solubility and stability, while the inferred biological activity suggests a clear direction for investigating its potential as a therapeutic agent. Further experimental validation is essential to confirm these properties and elucidate its precise mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-(benzylamino)pyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. The protocols are based on established synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, offering flexibility in precursor selection and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. Its synthesis typically involves the coupling of a substituted pyridine ring with benzylamine. The electron-withdrawing nature of the nitrile group at the 3-position activates the pyridine ring, particularly at the 6-position, for nucleophilic attack. This allows for efficient synthesis through either direct displacement of a leaving group or through metal-catalyzed cross-coupling reactions.

Synthetic Strategies

Two primary and effective strategies for the synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a 6-halopyridine-3-carbonitrile (e.g., 6-chloro- or 6-fluoropyridine-3-carbonitrile) with benzylamine. The reaction is typically carried out at elevated temperatures in the presence of a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when the aromatic halide is less reactive (e.g., 6-bromo- or 6-chloropyridine-3-carbonitrile). This method often proceeds under milder conditions and can provide higher yields.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound via the two proposed methods. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridine-3-carbonitrile with Benzylamine

ParameterValue
Precursors 6-chloropyridine-3-carbonitrile, Benzylamine
Solvent N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Base Potassium Carbonate (K2CO3) or Triethylamine (Et3N)
Temperature 80 - 120 °C
Reaction Time 6 - 24 hours
Typical Yield 75 - 90%
Purity (post-purification) >98%

Table 2: Buchwald-Hartwig Amination of 6-bromopyridine-3-carbonitrile with Benzylamine

ParameterValue
Precursors 6-bromopyridine-3-carbonitrile, Benzylamine
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
Ligand Xantphos or BINAP
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
Solvent Toluene or Dioxane
Temperature 80 - 110 °C
Reaction Time 4 - 12 hours
Typical Yield 85 - 98%
Purity (post-purification) >99%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 6-chloropyridine-3-carbonitrile and benzylamine.

Materials:

  • 6-chloropyridine-3-carbonitrile (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of this compound from 6-bromopyridine-3-carbonitrile and benzylamine.

Materials:

  • 6-bromopyridine-3-carbonitrile (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromopyridine-3-carbonitrile (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by benzylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanisms.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-Halopyridine-3-carbonitrile 6-Halopyridine-3-carbonitrile Reaction Vessel Reaction Vessel 6-Halopyridine-3-carbonitrile->Reaction Vessel Benzylamine Benzylamine Benzylamine->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: General experimental workflow for the synthesis of this compound.

SNAr_Mechanism Reactants 6-Halopyridine-3-carbonitrile + Benzylamine Intermediate Meisenheimer Complex (Anionic Sigma Complex) Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Leaving Group Leaving_Group Halide Ion Intermediate->Leaving_Group

Caption: Proposed mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X Amine_Coord Amine Coordination OxAdd->Amine_Coord + R-NH2 RedElim Reductive Elimination Amine_Coord->RedElim - HX RedElim->Pd(0)L Product Product RedElim->Product ArylHalide Ar-X Amine R-NH2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted 2-amino-3-cyanopyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The presented method is a versatile and efficient one-pot, four-component reaction that offers high yields and operational simplicity.

Introduction

Substituted pyridine carbonitriles, particularly 2-amino-3-cyanopyridines, are crucial heterocyclic scaffolds found in numerous biologically active molecules. They serve as key intermediates in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, and have been identified as inhibitors of enzymes like IKK-β. The development of efficient and environmentally friendly synthetic methods for these compounds is therefore of high importance. This protocol details a one-pot synthesis utilizing a multicomponent reaction strategy, which is favored for its high atom economy and reduced number of purification steps.

Data Presentation

The following table summarizes the results from a one-pot synthesis of various 2-amino-3-cyanopyridine derivatives. The reaction involves an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate. The data highlights the versatility of the protocol with different substrates and the consistently high yields achieved.

EntryAromatic Aldehyde (R¹)Ketone (R²)ProductReaction Time (min)Yield (%)
1BenzaldehydeAcetophenone2-amino-4,6-diphenylnicotinonitrile786
24-MethylbenzaldehydeAcetophenone2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile885
34-MethoxybenzaldehydeAcetophenone2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile782
44-ChlorobenzaldehydeAcetophenone2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile884
5Benzaldehyde4-Methylacetophenone2-amino-4-phenyl-6-(p-tolyl)nicotinonitrile978
64-Methylbenzaldehyde4-Methylacetophenone2-amino-4,6-di-p-tolylnicotinonitrile880
74-Methoxybenzaldehyde4-Methylacetophenone2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile781
84-Chlorobenzaldehyde4-Methylacetophenone2-amino-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile979
9BenzaldehydeCyclohexanone2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile883

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. The following protocol is a general procedure that can be adapted for the specific substrates listed in the data table.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetophenone or Cyclohexanone)

  • Malononitrile

  • Ammonium acetate

  • Catalyst (e.g., Na2CaP2O7 or Cu/C nanoparticles)[1][2]

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, combine the aromatic aldehyde (2 mmol), the ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).[3]

  • Catalyst Addition: Add the catalyst to the reaction mixture. The optimal amount of catalyst should be determined experimentally, but a catalytic amount (e.g., 0.05 g for TBBDA or PBBS) is typically sufficient.[3] For heterogeneous catalysts like Na2CaP2O7, a specific amount (e.g., a certain weight percentage relative to the reactants) should be used as reported in the literature.[1]

  • Reaction Conditions:

    • Solvent-free: The mixture is heated with stirring at a specified temperature (e.g., 80-100 °C) for the appropriate amount of time (see data table).[1][3]

    • Microwave Irradiation: Alternatively, the reaction mixture can be irradiated in a microwave oven for a shorter duration (e.g., 7-9 minutes), which can lead to faster reaction times and high yields.[4]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane/acetone, 10:4).[3]

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • If the reaction was performed under solvent-free conditions, add a small amount of ethanol to the crude product and stir.[4]

    • If a heterogeneous catalyst was used, it can be recovered by simple filtration at this stage for reuse.[2]

  • Purification:

    • The solid product is collected by filtration.

    • The crude product is then purified by recrystallization from 95% ethanol to afford the pure substituted pyridine carbonitrile.[4]

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting points of the products can also be compared with literature values.[1][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and a plausible reaction mechanism.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Aldehyde Aromatic Aldehyde One_Pot_Reaction One-Pot Multicomponent Reaction (Heating or Microwave) Aldehyde->One_Pot_Reaction Ketone Ketone Ketone->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot_Reaction Workup Work-up (Cooling, Ethanol Wash) One_Pot_Reaction->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Substituted Pyridine Carbonitrile Recrystallization->Final_Product

Caption: General workflow for the one-pot synthesis of substituted pyridine carbonitriles.

Reaction_Mechanism cluster_intermediates Key Intermediates Formation cluster_cyclization Cyclization and Aromatization cluster_final_product Product Knoevenagel Knoevenagel Condensation: Aldehyde + Malononitrile -> Arylidenemalononitrile Michael_Addition Michael Addition: Arylidenemalononitrile + Enamine Knoevenagel->Michael_Addition Enamine Enamine Formation: Ketone + NH₃ -> Enamine Enamine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Aromatization Dehydrogenation/ Aromatization Cyclization->Aromatization Product 2-Amino-3-cyanopyridine Aromatization->Product

Caption: Plausible reaction mechanism for the synthesis of 2-amino-3-cyanopyridines.

References

Application Notes and Protocols for the Analytical Characterization of 6-(benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-(benzylamino)pyridine-3-carbonitrile. The following sections detail the methodologies for structural elucidation and purity assessment of this compound, crucial for its application in research and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Accurate characterization of its chemical structure and purity is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), that can be employed for this purpose.

Analytical Techniques and Data

A summary of the expected quantitative data for this compound is presented below. These values are based on the analysis of structurally related compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-2 (Pyridine)
~7.7Doublet of Doublets1HH-4 (Pyridine)
~7.3-7.5Multiplet5HPhenyl-H
~6.6Doublet1HH-5 (Pyridine)
~5.5Broad Singlet1HNH
~4.6Doublet2HCH₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160C-6 (Pyridine)
~152C-2 (Pyridine)
~140C-4 (Pyridine)
~138Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~127Phenyl CH
~118CN
~108C-5 (Pyridine)
~95C-3 (Pyridine)
~47CH₂

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Expected Mass Spectrometry Data
TechniqueIonization ModeExpected m/zAssignment
Electrospray Ionization (ESI)Positive[M+H]⁺: 210.10Molecular Ion
Electron Ionization (EI)-M⁺: 209.09Molecular Ion
106.06[C₇H₈N]⁺
91.05[C₇H₇]⁺
Table 4: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~3050MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~2220StrongC≡N Stretch
~1600, 1580, 1490Strong to MediumC=C and C=N Stretch (Aromatic)
~1450MediumCH₂ Bend
~750, 700StrongC-H Bending (out-of-plane)

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • If using CDCl₃, tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer or a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation for ESI-MS:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Infuse the sample solution directly into the mass spectrometer.

ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Sample Preparation and Parameters for GC-MS (EI):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Injector Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., HP-5MS).

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Data Analysis:

  • The sample spectrum is automatically ratioed against the background spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-2 min: 20% A

      • 2-15 min: 20% to 80% A

      • 15-18 min: 80% A

      • 18-20 min: 80% to 20% A

      • 20-25 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (at the initial gradient composition) or acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the main peak to determine the purity of the compound.

  • Identify and quantify any impurity peaks relative to the main peak.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI, EI) purification->ms ftir FT-IR Spectroscopy purification->ftir hplc HPLC purification->hplc structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for the synthesis and characterization of the target compound.

analytical_techniques_relationship cluster_structural Structural Information cluster_purity Purity Information compound This compound connectivity Connectivity (¹H, ¹³C NMR) compound->connectivity molecular_weight Molecular Weight (MS) compound->molecular_weight functional_groups Functional Groups (FT-IR) compound->functional_groups purity Purity (% Area) (HPLC) compound->purity impurities Impurity Profile (HPLC) purity->impurities

Caption: Relationship between analytical techniques and the information obtained.

Troubleshooting & Optimization

Common side reactions in the synthesis of pyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyridine-3-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific side reactions and provides guidance on their mitigation.

Hydrolysis of the Nitrile Group

Question: I am observing the formation of nicotinamide and nicotinic acid as byproducts in my synthesis of pyridine-3-carbonitrile. What causes this and how can I prevent it?

Answer:

The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction, particularly when the reaction is carried out in the presence of water under acidic or basic conditions, often with heating.[1]

Troubleshooting:

  • Control of pH: The rate of hydrolysis is significantly influenced by the pH of the reaction medium.

    • Acidic Conditions: Protonation of the nitrile group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.[2]

    • Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the carbon atom of the nitrile group.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote the hydrolysis of both the nitrile and the intermediate amide.

  • Solvent Choice: Using anhydrous organic solvents can significantly reduce the extent of hydrolysis. If an aqueous medium is necessary, consider using a buffered system to maintain a neutral or near-neutral pH. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields of the desired product with minimal side reactions.[3][4][5]

Experimental Protocol to Minimize Hydrolysis (Modified Guareschi-Thorpe Synthesis): [3][4][5]

  • Reactants:

    • Ethyl cyanoacetate (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (2 mL)

  • Procedure:

    • Combine all reactants in a sealed vessel.

    • Stir the mixture at 80°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

This method has been shown to produce high yields of the desired hydroxy cyanopyridines with no noticeable side products.[3]

Reaction Pathway: Main Reaction vs. Hydrolysis Side Reaction

hydrolysis_pathway Pyridine-3-carbonitrile (Desired Product) Pyridine-3-carbonitrile (Desired Product) Nicotinamide (Amide byproduct) Nicotinamide (Amide byproduct) Pyridine-3-carbonitrile (Desired Product)->Nicotinamide (Amide byproduct) Hydrolysis (H₂O, H⁺/OH⁻) Nicotinic Acid (Carboxylic acid byproduct) Nicotinic Acid (Carboxylic acid byproduct) Nicotinamide (Amide byproduct)->Nicotinic Acid (Carboxylic acid byproduct) Further Hydrolysis (H₂O, H⁺/OH⁻) Reactants Reactants Reactants->Pyridine-3-carbonitrile (Desired Product) Main Reaction (e.g., Guareschi-Thorpe)

Caption: Main synthetic route versus the hydrolysis side reaction pathway.

Polymerization

Question: My reaction mixture is becoming viscous and I am getting a low yield of the desired pyridine-3-carbonitrile. Could this be due to polymerization?

Answer:

Yes, polymerization of cyanopyridines is a possible side reaction. It has been observed that cyanopyridines can polymerize to form polyconjugated polymers with a –(C=N)n– backbone, especially in the presence of certain catalysts or under harsh conditions.[6] The exothermic nature of nitrile hydrolysis can also promote polymerization.

Troubleshooting:

  • Temperature Control: Maintain strict control over the reaction temperature to avoid localized overheating, which can initiate polymerization.

  • Catalyst Choice: Be mindful of the catalysts used. While not common in standard syntheses like the Guareschi-Thorpe reaction, certain metal catalysts can promote polymerization.

  • Monomer Concentration: High concentrations of starting materials might favor polymerization. Gradual addition of reactants can sometimes mitigate this issue.

Experimental Observation:

While specific quantitative data for polymerization as a side reaction in common syntheses is scarce, the formation of insoluble, tar-like materials is a strong indicator of polymerization.

Logical Workflow for Troubleshooting Polymerization

polymerization_troubleshooting start Observe viscous mixture or low yield check_temp Is reaction temperature well-controlled? start->check_temp check_catalyst Are any potential polymerization catalysts present? check_temp->check_catalyst Yes remediate_temp Implement better temperature control (e.g., oil bath, slower addition) check_temp->remediate_temp No check_conc Is the concentration of reactants high? check_catalyst->check_conc No remediate_catalyst Re-evaluate catalyst system or use a catalyst-free method if possible check_catalyst->remediate_catalyst Yes remediate_conc Use a more dilute solution or perform gradual addition of reactants check_conc->remediate_conc Yes end Improved Yield and Reduced Polymerization check_conc->end No remediate_temp->end remediate_catalyst->end remediate_conc->end

Caption: Troubleshooting workflow for addressing polymerization side reactions.

Dimerization and Other Side Products

Question: I am observing unexpected peaks in my analytical data that do not correspond to my starting materials or the expected product. Could these be dimers or other side products?

Answer:

The formation of dimers and other unforeseen side products can occur, although they are less commonly reported than hydrolysis. In some syntheses, such as those involving chalcones and malononitrile, a variety of methoxypyridine derivatives have been observed as side products in low yields.[5] Oxidative dimerization of related thienopyridine derivatives has also been reported, suggesting that under certain oxidative conditions, dimerization could be a possibility.[7]

Troubleshooting:

  • Reaction Conditions: The formation of these side products is highly dependent on the specific synthetic route and reaction conditions. For instance, in multicomponent reactions, side reactions such as Michael additions can lead to a variety of byproducts.[2][8]

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can sometimes lead to unexpected side reactions.

  • Inert Atmosphere: If oxidative dimerization is suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Quantitative Data on Side Products:

Detailed quantitative data on the formation of dimers and other minor byproducts in the synthesis of pyridine-3-carbonitriles is not widely available in the literature, as they are often formed in low and variable yields.

Side Product TypeTypical YieldConditions Favoring Formation
Hydrolysis ProductsCan be significantAqueous acidic/basic conditions, high temperature
PolymersVariableHigh temperature, certain catalysts
Dimerization ProductsGenerally low/traceOxidative conditions (in related systems)
Other ByproductsGenerally low/traceDependent on specific reaction pathway

Signaling Pathway for Potential Side Reactions

side_reactions Reactants Reactants Intermediates Intermediates Reactants->Intermediates Desired_Product Pyridine-3-carbonitrile Intermediates->Desired_Product Main Reaction Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Intermediates->Hydrolysis H₂O, H⁺/OH⁻ Polymerization Polymer Intermediates->Polymerization Heat, Catalyst Dimerization Dimer Intermediates->Dimerization Oxidative Stress Other Other Byproducts Intermediates->Other Alternative Pathways

Caption: Overview of potential reaction pathways leading to side products.

Over-oxidation

Question: Is it possible for my pyridine-3-carbonitrile product or its intermediates to be over-oxidized, for example, to an N-oxide?

Answer:

While the pyridine nitrogen is susceptible to oxidation to form a pyridine N-oxide, this is typically carried out as a separate synthetic step using specific oxidizing agents like peroxy acids.[9] During the synthesis of the pyridine ring itself, especially in reactions that involve an oxidation step to aromatize a dihydropyridine intermediate (common in Hantzsch-type syntheses), there is a theoretical possibility of over-oxidation. However, this is not commonly reported as a major side reaction in modern, high-yield syntheses of pyridine-3-carbonitriles like the advanced Guareschi-Thorpe method.

Troubleshooting:

  • Choice of Oxidizing Agent: If your synthesis involves an oxidation step (e.g., from a dihydropyridine intermediate), the choice of oxidizing agent is crucial. Milder oxidizing agents are less likely to cause over-oxidation of the final product.

  • Reaction Conditions: Control of temperature and reaction time during the oxidation step can help to prevent unwanted side reactions.

Control of N-Oxidation:

In many synthetic protocols for substituted pyridines, the focus is on achieving aromatization without affecting other functional groups. Selective N-oxidation in the presence of other oxidizable groups can be challenging and often requires specific catalytic systems.[10] Therefore, it is generally not a primary concern during the initial ring-forming reactions unless harsh oxidizing conditions are employed.

For further assistance, please consult the cited literature or contact our technical support team with detailed information about your experimental setup and observations.

References

Technical Support Center: 6-(benzylamino)pyridine-3-carbonitrile Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(benzylamino)pyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and in vitro evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and storage conditions for this compound?

A1: this compound is a powder with the following properties:

  • CAS Number: 15871-91-7[1]

  • Molecular Weight: 209.25 g/mol

  • Appearance: Typically a powder

For optimal stability, it should be stored at 2-8 °C in a dark place under an inert atmosphere.[1]

Q2: What are the primary biological targets of this compound and its analogs?

A2: Derivatives of pyridine-3-carbonitrile have been investigated for their inhibitory activity against several protein kinases involved in cancer, such as VEGFR-2, HER-2, and Src kinase. Additionally, related compounds have shown affinity for sigma receptors, which are targets for neurological disorders, including neuropathic pain.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Synthesis Troubleshooting

A common synthetic route to this compound is the nucleophilic aromatic substitution of 6-chloropyridine-3-carbonitrile with benzylamine.

Q4: I am getting a very low yield in my synthesis of this compound. What are the possible causes and solutions?

A4: Low yields can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Reagent Degradation Ensure the 6-chloropyridine-3-carbonitrile is of high purity and the benzylamine has not oxidized (it should be a colorless liquid). Using freshly opened or distilled reagents is recommended.
Base Inefficiency A base such as triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct. Ensure the base is added in a slight excess (1.1-1.5 equivalents) and is not degraded.
Solvent Issues The solvent (e.g., DMF, DMSO, or acetonitrile) must be anhydrous. Water can interfere with the reaction. Use a freshly opened bottle of anhydrous solvent or dry the solvent using standard laboratory procedures.
Side Reactions At high temperatures, side reactions may occur. If increasing the temperature does not improve the yield, try running the reaction at a lower temperature for a longer period.

Below is a logical workflow for troubleshooting low synthesis yield.

G start Low Synthesis Yield check_tlc Is starting material consumed (TLC)? start->check_tlc extend_time Extend reaction time or increase temperature check_tlc->extend_time No check_reagents Are reagents pure and fresh? check_tlc->check_reagents Yes end_node Yield Improved extend_time->end_node purify_reagents Use freshly opened or purified reagents check_reagents->purify_reagents No check_base Is the base stoichiometry correct? check_reagents->check_base Yes purify_reagents->end_node adjust_base Adjust base to 1.1-1.5 equivalents check_base->adjust_base No check_solvent Is the solvent anhydrous? check_base->check_solvent Yes adjust_base->end_node use_dry_solvent Use anhydrous solvent check_solvent->use_dry_solvent No optimize_temp Try lower temperature for a longer duration check_solvent->optimize_temp Yes use_dry_solvent->end_node optimize_temp->end_node

Troubleshooting workflow for low synthesis yield.
Purification Troubleshooting

Purification of this compound is commonly achieved by column chromatography followed by recrystallization.

Q5: My compound is not separating well during column chromatography. How can I improve the separation?

A5: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.

Potential CauseRecommended Solution
Poor Solvent System Choice The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it elutes too slowly (low Rf), increase the polarity. Use TLC to test various solvent systems before running the column.
Column Overloading Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Co-eluting Impurities If an impurity has a very similar polarity to your product, separation by standard silica gel chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as preparative TLC.
Compound Streaking Streaking on the column can be caused by low solubility in the eluent or interactions with the silica. Adding a small amount of a more polar solvent (like methanol) to the eluent or a small amount of triethylamine (for basic compounds) can sometimes resolve this.

Q6: I am having trouble recrystallizing my purified compound. It is "oiling out" or not forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.

Potential CauseRecommended Solution
Solution Cooled Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at cold temperatures, try a less polar solvent. If it's not soluble enough when hot, try a more polar solvent. Using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[2]
Presence of Impurities Oily impurities can inhibit crystallization. If the compound is still impure after column chromatography, an additional purification step may be necessary.
Supersaturation If no crystals form even after the solution has cooled, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site, or add a seed crystal of the pure compound if available.
In Vitro Assay Troubleshooting

Q7: I am seeing inconsistent IC50 values in my MTT cytotoxicity assays. What could be causing this variability?

A7: The MTT assay measures cell metabolic activity, and several factors can lead to inconsistent results.

Potential CauseRecommended Solution
Compound Precipitation This compound may have limited aqueous solubility. If the compound precipitates in the cell culture medium, it will lead to inaccurate concentrations and variable results. Visually inspect the wells for any precipitate. Consider using a small percentage of DMSO (typically <0.5%) to aid solubility, ensuring the final DMSO concentration is consistent across all wells, including controls.
Interference with MTT Reduction Some compounds can directly reduce the MTT reagent to formazan, leading to a false positive signal for cell viability.[3][4] To test for this, run a control experiment in cell-free wells containing only media and your compound at the highest concentration used.
Variable Cell Seeding Density The number of cells seeded per well must be highly consistent. Inconsistent cell numbers will lead to variability in the amount of formazan produced. Ensure proper cell counting and mixing of the cell suspension before plating.[3]
Inconsistent Incubation Times The incubation times for both the compound treatment and the subsequent MTT reagent addition should be kept consistent across all plates and experiments.
Contamination Bacterial or fungal contamination can affect the metabolic activity of the cells and interfere with the assay. Regularly check cell cultures for contamination.

Below is a diagram illustrating the potential pitfalls in an MTT assay workflow.

G cluster_workflow MTT Assay Workflow cluster_pitfalls Potential Pitfalls A Cell Seeding B Compound Treatment A->B C MTT Incubation B->C D Formazan Solubilization C->D E Absorbance Reading D->E P1 Inconsistent Cell Density P1->A Affects P2 Compound Precipitation P2->B Affects P3 Assay Interference P3->C Affects P3->E Affects P4 Contamination P4->B Affects

Potential pitfalls in the MTT assay workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add benzylamine (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the column.

  • Elute the compound from the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Protocol 3: In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of this compound in 100% DMSO.

  • In a kinase assay buffer, combine the target kinase (e.g., VEGFR-2, Src), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.

  • Add serial dilutions of the compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound and its analogs.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt->Proliferation

Simplified VEGFR-2 signaling pathway.

G HER2_dimer HER2 Dimerization (Homo- or Hetero-) PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Simplified HER-2 signaling pathway.

G Receptors Growth Factor Receptors, Integrins Src Src Kinase Receptors->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Cell_Functions Proliferation, Migration, Invasion, Survival FAK->Cell_Functions PI3K_Akt->Cell_Functions Ras_MAPK->Cell_Functions STAT3->Cell_Functions

Simplified Src kinase signaling pathways.

G Nerve_Injury Nerve Injury Sig1R_Activation Sigma-1 Receptor Activation Nerve_Injury->Sig1R_Activation Ca_Influx Increased Intracellular Ca²⁺ Sig1R_Activation->Ca_Influx NMDA_R NMDA Receptor Phosphorylation Ca_Influx->NMDA_R MAPK_Activation p38/ERK MAPK Activation Ca_Influx->MAPK_Activation Pain_Signaling Neuropathic Pain Signaling NMDA_R->Pain_Signaling MAPK_Activation->Pain_Signaling

Role of Sigma-1 receptor in neuropathic pain.

References

Technical Support Center: Characterization of Pyridine-3-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of pyridine-3-carbonitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the experimental characterization of this important class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of pyridine-3-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor resolution and broad peaks in ¹H NMR spectra.

Possible Causes & Solutions:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample thoroughly using techniques like flash chromatography or recrystallization. Using a metal scavenger during workup can also be beneficial.

  • Compound Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening.

    • Solution: Acquire the spectrum at a lower concentration. Running the experiment at a higher temperature can also help disrupt aggregation.

  • Slow Rotational Isomers (Rotamers): If your molecule has restricted bond rotation (e.g., around an amide bond), you might observe broad peaks or even multiple sets of signals for a single compound.

    • Solution: Increase the temperature of the NMR experiment. This will increase the rate of rotation, potentially coalescing the broad peaks into sharper signals.

Problem: Difficulty in assigning proton signals in the aromatic region.

Possible Causes & Solutions:

  • Signal Overlap: Protons on the pyridine ring and any attached aromatic substituents can have very similar chemical shifts, leading to complex, overlapping multiplets.

    • Solution 1: 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish proton-proton correlations and through-space interactions, which will aid in definitive assignments.

    • Solution 2: Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.

Problem: Ambiguous ¹³C NMR signal assignments, especially for quaternary carbons.

Possible Causes & Solutions:

  • Weak Signals: Quaternary carbons, including the nitrile carbon, often exhibit weak signals due to their long relaxation times.

    • Solution 1: Increase Scan Number: Acquire the spectrum for a longer period to improve the signal-to-noise ratio.

    • Solution 2: Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow for full relaxation of the quaternary carbons between pulses.

  • Distinguishing between Aromatic Carbons: Assigning the carbon signals of the pyridine ring and any other aromatic systems can be challenging.

    • Solution: Use 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. For quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations to protons two or three bonds away, aiding in their assignment.

Mass Spectrometry (MS)

Problem: Absence or very weak molecular ion (M⁺) peak in Electron Ionization (EI) Mass Spectrometry.

Possible Causes & Solutions:

  • Facile Fragmentation: Pyridine-3-carbonitrile derivatives, especially those with labile functional groups, can fragment readily under the high-energy conditions of EI, leading to a diminished molecular ion peak.

    • Solution 1: Soft Ionization Techniques: Use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).

    • Solution 2: Lower Ionization Energy (EI): If using EI, try reducing the ionization energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This can sometimes preserve the molecular ion.

Problem: Complex and difficult-to-interpret fragmentation patterns.

Possible Causes & Solutions:

  • Multiple Fragmentation Pathways: The presence of various functional groups can lead to numerous competing fragmentation pathways, resulting in a complex spectrum.

    • Solution 1: High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of fragment ions. This information is invaluable for proposing logical fragmentation mechanisms.

    • Solution 2: Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion (or a specific fragment ion) is isolated and then fragmented further. This helps to establish fragmentation pathways and elucidate the structure of the molecule.

Chromatographic Purification (HPLC/Flash Chromatography)

Problem: Poor retention and co-elution of polar pyridine-3-carbonitrile derivatives on reversed-phase HPLC.

Possible Causes & Solutions:

  • High Polarity: Compounds with multiple polar functional groups (e.g., amino, hydroxyl) may have very low affinity for nonpolar stationary phases like C18.

    • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.

    • Solution 2: Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have modified stationary phases that provide better retention for polar analytes.

    • Solution 3: Ion-Pair Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape.

Problem: Compound degradation on silica gel during flash chromatography.

Possible Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. The basic nitrogen of the pyridine ring can also interact strongly, leading to tailing.

    • Solution 1: Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites. This is often done by adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent.

    • Solution 2: Alumina Chromatography: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Solution 3: Reversed-Phase Flash Chromatography: If the compound is sufficiently nonpolar, reversed-phase flash chromatography using a C18-functionalized stationary phase can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyridine ring in pyridine-3-carbonitrile?

A1: The chemical shifts can vary depending on the solvent and substituents, but here are some general ranges.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-28.8 - 9.2150 - 155
H-48.0 - 8.5135 - 140
H-57.5 - 7.8123 - 128
H-68.7 - 9.0152 - 157
C-3 (ipso-CN)-110 - 115
C≡N-117 - 120

Note: These are approximate values. Electron-donating groups will generally shift signals upfield (lower ppm), while electron-withdrawing groups will shift them downfield (higher ppm).

Q2: My pyridine-3-carbonitrile derivative appears to be unstable during workup or purification. What are the common stability issues?

A2: Pyridine-3-carbonitrile derivatives can be susceptible to certain conditions:

  • Hydrolysis of the Nitrile Group: Under strong acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid. It is advisable to maintain a neutral pH during aqueous workups and purification if this is a concern.

  • Nucleophilic Substitution: If your derivative has a good leaving group on the pyridine ring (e.g., a halogen at the 2- or 4-position), it can be susceptible to nucleophilic attack, especially under basic conditions or with nucleophilic solvents.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, particularly if strong oxidizing agents are used in the reaction or workup.

Q3: What is a common fragmentation pattern for pyridine-3-carbonitrile in mass spectrometry?

A3: A common fragmentation pathway for the parent pyridine-3-carbonitrile (m/z 104) involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion to give a fragment at m/z 77, corresponding to the pyridyne radical cation. For substituted derivatives, the fragmentation will be influenced by the nature of the substituents. Common losses include small stable molecules and radicals from the substituents.

Experimental Protocols & Methodologies

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified pyridine-3-carbonitrile compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire standard ¹H, ¹³C, and, if needed, 2D NMR spectra (COSY, HSQC, HMBC).

General Protocol for HPLC Method Development for Polar Pyridine-3-Carbonitrile Derivatives (HILIC)
  • Column: Use a HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Water with 0.1% formic acid or acetic acid.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 50% B over 15-20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or the compound's λₘₐₓ).

  • Injection Volume: 5-10 µL.

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase additives to achieve optimal separation.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization Reaction Reaction Quench Aqueous Quench Reaction->Quench Extraction Organic Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Flash_Chrom Flash Chromatography Drying->Flash_Chrom Crude Product HPLC HPLC / Prep-HPLC Flash_Chrom->HPLC Recrystallization Recrystallization HPLC->Recrystallization NMR NMR (1H, 13C, 2D) Recrystallization->NMR Pure Compound MS Mass Spectrometry (LRMS/HRMS) NMR->MS IR FT-IR MS->IR Purity Purity Analysis (HPLC/LC-MS) IR->Purity NMR_Troubleshooting Start NMR Spectrum Issue Broad_Peaks Broad Peaks? Start->Broad_Peaks Assignment_Issue Assignment Difficulty? Start->Assignment_Issue Paramagnetic Check for Paramagnetic Impurities (Purify Sample) Broad_Peaks->Paramagnetic Yes Aggregation Check Concentration / Temperature (Dilute or Heat Sample) Broad_Peaks->Aggregation No Overlap Signal Overlap in Aromatic Region? Assignment_Issue->Overlap Yes Solution Solution Paramagnetic->Solution Improved Spectrum Aggregation->Solution TwoD_NMR Run 2D NMR (COSY, NOESY, HSQC, HMBC) Overlap->TwoD_NMR Yes Solvent_Change Change Deuterated Solvent Overlap->Solvent_Change No TwoD_NMR->Solution Solvent_Change->Solution HPLC_Troubleshooting Start HPLC Purification Issue Poor_Retention Poor Retention of Polar Compound (Reversed-Phase)? Start->Poor_Retention Degradation Compound Degradation (Normal Phase)? Start->Degradation HILIC Switch to HILIC Method Poor_Retention->HILIC Yes Polar_Column Use Polar-Embedded/Endcapped RP Column Poor_Retention->Polar_Column No Deactivate_Silica Deactivate Silica with Base (e.g., Triethylamine in eluent) Degradation->Deactivate_Silica Yes Alumina Use Alumina as Stationary Phase Degradation->Alumina No Solution Solution HILIC->Solution Successful Purification Polar_Column->Solution Deactivate_Silica->Solution Alumina->Solution

Technical Support Center: Enhancing the Biological Activity of 6-(benzylamino)pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(benzylamino)pyridine-3-carbonitrile derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation of these compounds.

I. Troubleshooting Guides

This section addresses common problems encountered during the experimental workflow.

1. Synthesis & Purification

Question/Issue Possible Causes Troubleshooting Suggestions
Low to no yield of the desired this compound product. Incomplete reaction; decomposition of starting materials or product; incorrect reaction conditions (temperature, solvent, base).- Ensure the 6-chloronicotinonitrile starting material is pure and dry. - Use a non-polar, aprotic solvent like dioxane or toluene to favor the reaction. - Employ a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Difficulty in removing unreacted benzylamine from the final product. Benzylamine and the product may have similar polarities, making chromatographic separation challenging.- After the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to protonate the excess benzylamine, making it water-soluble and easily separable in an aqueous workup. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively purify the product.
Formation of multiple unidentified byproducts. Side reactions such as dialkylation or reaction with the nitrile group; impurities in starting materials or solvents.- Use a slight excess (1.1-1.2 equivalents) of the benzylamine to ensure complete consumption of the 6-chloronicotinonitrile. - Purify all starting materials and ensure solvents are anhydrous. - Lowering the reaction temperature may help to reduce the formation of side products.

2. Biological Assays

Question/Issue Possible Causes Troubleshooting Suggestions
Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, SRB). Cell seeding density variability; compound precipitation in media; fluctuations in incubation conditions (temperature, CO2).[1][2]- Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for even distribution.[2] - Check the solubility of the compound in the final assay concentration. If precipitation occurs, consider using a co-solvent like DMSO (typically ≤0.5% v/v). - Strictly control incubation times and environmental conditions.[1] - Include a positive control (e.g., doxorubicin) to monitor assay performance.
High background noise in in vitro kinase assays. Non-specific binding of antibodies or detection reagents; autophosphorylation of the kinase; ATP contamination in reagents.[3][4]- Use a kinase-dead mutant as a negative control to assess background phosphorylation. - Optimize antibody concentrations and blocking conditions. - Ensure all reagents, especially the kinase and substrate, are of high purity.
Test compound interferes with the assay readout. Intrinsic color or fluorescence of the compound; compound reduces the MTT reagent non-enzymatically.- Run a control plate with the compound in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. - If using the MTT assay, visually inspect the wells for formazan crystal formation to ensure the color change is cell-dependent. Consider using an alternative viability assay like the SRB assay.

II. Frequently Asked Questions (FAQs)

Synthesis and Chemistry

  • What is a general synthetic route for this compound derivatives? The most common approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the commercially available 6-chloronicotinonitrile with a substituted benzylamine in the presence of a base. The electron-withdrawing nitrile group at the 3-position activates the pyridine ring for nucleophilic attack at the 6-position.

  • Why is fluorine sometimes a better leaving group than chlorine in nucleophilic aromatic substitution? In some cases of nucleophilic aromatic substitution, fluorine can be a better leaving group than other halogens. This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.

Biological Activity and Mechanism of Action

  • What is the likely mechanism of action for the anticancer activity of these compounds? Many pyridine and pyrimidine-based compounds with a similar structural scaffold act as kinase inhibitors.[5] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. The PI3K/Akt/mTOR signaling pathway is a common target for such molecules.[6][7]

  • How do substitutions on the benzyl ring affect biological activity? The structure-activity relationship (SAR) can be complex, but generally, the introduction of certain functional groups on the benzyl ring can enhance antiproliferative activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can increase potency.[8] Conversely, bulky groups or halogens may sometimes decrease activity.[8]

  • Which cancer cell lines are commonly used to test these derivatives? A panel of human cancer cell lines is typically used to assess the breadth of activity. Common choices include breast cancer lines (e.g., MCF-7, MDA-MB-231), lung cancer lines (e.g., A549), and glioblastoma cells.[5][9]

III. Quantitative Data Summary

The following tables summarize the biological activity of some 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are structurally related to the this compound series.

Table 1: In Vitro Anticancer Activity of Selected 6-amino-2-pyridone-3,5-dicarbonitrile Derivatives

Compound IDR1 (Substitution on N1)R2 (Substitution on C4)Cell LineIC50 (µM)
5e Benzyl4-ChlorophenylGlioblastoma (U87)>10
5i Benzyl4-FluorophenylGlioblastoma (U87)>10
5m Benzyl4-BromophenylGlioblastoma (U87)>10
5o 2,6-Dichlorobenzyl4-BromophenylGlioblastoma (U87)1.8
5o 2,6-Dichlorobenzyl4-BromophenylLiver Cancer (HepG2)2.5
5o 2,6-Dichlorobenzyl4-BromophenylBreast Cancer (MCF-7)3.2
5o 2,6-Dichlorobenzyl4-BromophenylLung Cancer (A549)4.1

Data extracted from a study on 6-amino-2-pyridone-3,5-dicarbonitriles, which share a similar core structure.

IV. Experimental Protocols

1. General Synthesis of this compound Derivatives

This protocol is adapted from general procedures for nucleophilic aromatic substitution on 6-chloronicotinonitrile.

Materials:

  • 6-chloronicotinonitrile

  • Substituted benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous 1,4-dioxane, add the substituted benzylamine (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of the synthesized compounds.[1][2][10]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

V. Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 6-(benzylamino)pyridine- 3-carbonitrile derivative Inhibitor->PI3K Inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Start: 6-chloronicotinonitrile + Benzylamine derivative Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, Mass Spec Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR KinaseAssay->SAR

Caption: General experimental workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic Core 6-(benzylamino)pyridine- 3-carbonitrile Scaffold Activity Biological Activity Core->Activity R_Group Substituent (R) on Benzyl Ring R_Group->Core EDG Electron-Donating Group (e.g., -OCH3, -OH, -NH2) EDG->R_Group EDG->Activity Generally Increases EWG Electron-Withdrawing Group (e.g., -NO2, -CF3) EWG->R_Group EWG->Activity Variable Effect Halogen Halogen (e.g., -Cl, -Br, -F) Halogen->R_Group Halogen->Activity Often Decreases Bulky Bulky Group Bulky->R_Group Bulky->Activity Generally Decreases

Caption: Key factors influencing the structure-activity relationship (SAR).

References

Validation & Comparative

Evaluating the Efficacy of 6-(benzylamino)pyridine-3-carbonitrile as a Potential Spleen Tyrosine Kinase (Syk) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-(benzylamino)pyridine-3-carbonitrile against established inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling. While direct experimental data for this compound is not publicly available, this document evaluates its potential by comparing its structure to a panel of well-characterized Syk inhibitors with known efficacy. We will explore the underlying biological pathways, present quantitative data for comparator compounds, and provide detailed experimental methodologies for assessing Syk inhibition.

The Role of Spleen Tyrosine Kinase (Syk) in Cellular Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Upon engagement of immunoreceptors, such as the B-cell receptor (BCR) or Fc receptors (FcR), Syk is recruited and activated, triggering downstream cascades that lead to cellular responses like proliferation, differentiation, and the release of inflammatory cytokines.[2] Consequently, inhibiting Syk is a promising therapeutic strategy for a range of autoimmune diseases, hematological malignancies, and allergic conditions.[1][2] The mechanism of action for most Syk inhibitors involves competitive binding at the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1][2]

Below is a diagram illustrating the central role of Syk in a typical immunoreceptor signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Immunoreceptor (BCR, FcR) ITAM ITAM Receptor->ITAM Src Src Family Kinase Receptor->Src 2. Src Activation Syk Syk ITAM->Syk 4. Syk Recruitment & Activation Src->ITAM PLCg PLCγ Syk->PLCg 5. Downstream Phosphorylation PI3K PI3K Syk->PI3K 5. Downstream Phosphorylation Vav Vav Syk->Vav 5. Downstream Phosphorylation Calcium Ca²⁺ Mobilization PLCg->Calcium MAPK MAPK Pathway PI3K->MAPK NFkB NF-κB Activation Vav->NFkB CellResponse Cellular Response (Cytokine Release, Proliferation) Calcium->CellResponse MAPK->CellResponse NFkB->CellResponse Ligand Antigen / Antibody Complex Ligand->Receptor 1. Receptor Binding Inhibitor Syk Inhibitor (e.g., R406) Inhibitor->Syk Inhibition

Caption: Simplified Syk Signaling Pathway.

Efficacy of Known Syk Inhibitors

While efficacy data for this compound is unavailable, a comparison with established Syk inhibitors provides a benchmark for potential activity. The pyridine-3-carbonitrile scaffold is a recognized core structure in kinase inhibitor design. The table below summarizes the in vitro biochemical potency (IC50) of several clinical and preclinical Syk inhibitors.

Compound NameAlternate NameCore StructureSyk IC50 (nM)Reference
Fostamatinib (Active Metabolite) R406Pyrrolo[2,3-d]pyrimidine41--INVALID-LINK--
Entospletinib GS-9973Pyrrolo[2,3-d]pyrimidine7.7--INVALID-LINK--
Cerdulatinib PRT062070Pyrido[2,3-b]pyrazine32--INVALID-LINK--
TAK-659 Imidazo[1,2-a]pyrazine3.2--INVALID-LINK--
BAY 61-3606 Thiazolo[5,4-d]pyrimidine7.5 (Ki)--INVALID-LINK--

Analysis: The most potent inhibitors feature heterocyclic ring systems capable of forming key hydrogen bonds within the kinase ATP-binding hinge region. The pyridine-3-carbonitrile core of the target compound is structurally related to scaffolds like pyrido[2,3-b]pyrazine found in Cerdulatinib. The efficacy of such compounds is highly dependent on the nature and position of substituents. The benzylamino group at the 6-position of the target compound provides a flexible, lipophilic moiety that could occupy hydrophobic pockets within the Syk active site. However, without experimental data, its ability to form the necessary interactions for potent inhibition remains hypothetical and requires empirical validation.

Experimental Protocol: In Vitro Biochemical Syk Kinase Assay

To determine the inhibitory potential of a test compound like this compound, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Objective: To determine the IC50 value of a test compound against purified recombinant human Syk kinase.

Materials:

  • Recombinant Human Syk Enzyme (e.g., Abcam, #ab60886)

  • Kinase Substrate: Poly(Glu, Tyr) 4:1 (e.g., Abcam, #ab204877)

  • ATP (Adenosine 5'-triphosphate)

  • Test Compound (e.g., this compound) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., R406)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • White, non-binding 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in kinase buffer containing a final concentration of 5% DMSO. A buffer-only with 5% DMSO serves as the negative control (100% activity).

  • Kinase Reaction Setup: In a 384-well plate, add 2.0 µL of the diluted test compound solution to each well.

  • Enzyme Addition: Add 4.0 µL of Syk enzyme solution (e.g., 1 ng/µL in kinase buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature (27 °C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 4.0 µL of a substrate/ATP solution (e.g., 0.2 µg/µL Poly(Glu,Tyr) and 10 µM ATP in kinase buffer) to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 27 °C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start prep Prepare Compound Serial Dilutions start->prep plate Add 2µL Compound to 384-well Plate prep->plate enzyme Add 4µL Syk Enzyme plate->enzyme preinc Incubate 15 min (Compound-Enzyme Binding) enzyme->preinc init Add 4µL Substrate/ATP Mix (Initiate Reaction) preinc->init react Incubate 60 min (Kinase Reaction) init->react stop Add 5µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) react->stop stop_inc Incubate 40 min stop->stop_inc detect Add 10µL Kinase Detection Reagent (Convert ADP to ATP) stop_inc->detect detect_inc Incubate 30-60 min detect->detect_inc read Read Luminescence detect_inc->read analyze Calculate % Inhibition & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for an ADP-Glo™ Syk Kinase Assay.

Conclusion

The pyridine-3-carbonitrile scaffold represents a viable starting point for the development of novel kinase inhibitors. While the specific efficacy of this compound against Spleen Tyrosine Kinase is currently unknown, a comparative analysis with potent, structurally-related inhibitors suggests that it possesses features worthy of investigation. Its potential can only be confirmed through empirical testing. The provided biochemical assay protocol offers a robust framework for quantifying its inhibitory activity and determining if it warrants further development as a therapeutic agent for immune-related disorders.

References

A Comparative Analysis of the Anti-Cancer Activity of 6-amino-2-pyridone-3,5-dicarbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of a novel class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, against established chemotherapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of signaling pathways to offer an objective evaluation of their therapeutic potential.

Comparative Efficacy of 6-amino-2-pyridone-3,5-dicarbonitriles and Standard Chemotherapies

A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated significant anti-cancer activity across a range of cancer cell lines. Notably, compound 5o has emerged as a lead candidate with potent cytotoxic effects against glioblastoma, liver, breast, and lung cancer cells[1][2][3][4][5]. Furthermore, derivatives 5a and 5e have shown remarkable efficacy against breast and liver cancer cell lines, attributed to their dual inhibitory action on VEGFR-2 and HER-2[6].

The following tables provide a comparative summary of the half-maximal inhibitory concentration (IC50) values for these novel compounds and standard-of-care chemotherapeutic agents in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.

Table 1: Comparative Cytotoxicity (IC50) in Glioblastoma Cell Lines

Compound/DrugCell LineIC50 (µM)Citation(s)
Compound 5o U87 MGNot explicitly stated in the provided abstracts, but identified as the most potent derivative against glioblastoma cells.[1][2][3][4][5]
Compound 5o SF-295Not explicitly stated in the provided abstracts, but identified as the most potent derivative against glioblastoma cells.[1][2][3][4][5]
TemozolomideU87 MG~105 - 230
TemozolomideSF-295Lower IC50 than other tested glioma cell lines.

Table 2: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Citation(s)
Compound 5a MCF-71.77[6]
Compound 5e MCF-71.39[6]
Taxol (Paclitaxel)MCF-7~7.5 nM - 8.48 µM[6]

Table 3: Comparative Cytotoxicity (IC50) in Liver Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Citation(s)
Compound 5a HepG22.71[6]
Compound 5e HepG210.70[6]
DoxorubicinHepG2~0.45 - 1.679 µg/mL

Table 4: Comparative Cytotoxicity (IC50) in Lung Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Citation(s)
Compound 5o A549Potent activity reported, specific IC50 not provided in abstracts.[1][2][3][4][5]
CisplatinA549~9 - 17.8

Experimental Protocols

This section details the methodologies for key experiments used to assess the anti-cancer activity of 6-amino-2-pyridone-3,5-dicarbonitriles and the comparative drugs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (6-amino-2-pyridone-3,5-dicarbonitriles or standard drugs) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Trypan Blue solution (0.4% in PBS)

  • Cell suspension

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer or medium to create a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of 6-amino-2-pyridone-3,5-dicarbonitriles appears to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Dual VEGFR-2/HER-2 Inhibition by Compounds 5a and 5e

Compounds 5a and 5e have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptor tyrosine kinases are crucial for tumor angiogenesis, proliferation, and survival. By simultaneously targeting both receptors, these compounds can potentially overcome resistance mechanisms associated with single-target therapies.

VEGFR2_HER2_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K RAS Ras HER2->RAS VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->HER2 AKT Akt PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound 5a/5e Compound 5a/5e Compound 5a/5e->VEGFR2 Inhibits Compound 5a/5e->HER2 Inhibits

Figure 1. Dual inhibition of VEGFR-2 and HER-2 signaling pathways by compounds 5a and 5e.

Hypothesized Mechanism of Action for Compound 5o

While the precise molecular target of compound 5o is yet to be fully elucidated, studies have shown that its cytotoxicity is significantly enhanced when used in combination with inhibitors of receptor tyrosine kinases (RTKs) and the proteasome. This suggests that compound 5o may disrupt cellular signaling pathways that are also targeted by these inhibitors, leading to a synergistic anti-cancer effect.

Compound_5o_MoA cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways RTKs Receptor Tyrosine Kinases (RTKs) Prolif_Survival Proliferation & Survival Pathways (e.g., PI3K/Akt, MAPK) RTKs->Prolif_Survival Proteasome Proteasome Protein_Homeostasis Protein Homeostasis Proteasome->Protein_Homeostasis Apoptosis Apoptosis Prolif_Survival->Apoptosis Protein_Homeostasis->Apoptosis Compound 5o Compound 5o Compound 5o->Prolif_Survival Inhibits Compound 5o->Protein_Homeostasis Disrupts

Figure 2. Hypothesized mechanism of action for compound 5o based on synergistic effects.

Experimental Workflow for Anti-Cancer Drug Screening

The general workflow for screening and validating the anti-cancer activity of novel compounds like 6-amino-2-pyridone-3,5-dicarbonitriles involves a multi-step process.

experimental_workflow start Compound Synthesis & Characterization screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screening lead_id Lead Compound Identification screening->lead_id moa Mechanism of Action Studies lead_id->moa invivo In Vivo Efficacy (Animal Models) moa->invivo

References

Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of emerging pyridine-3-carbonitrile-based anticancer agents.

The pyridine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities. This guide provides a comparative overview of the preclinical data for a promising 6-amino-2-pyridone-3,5-dicarbonitrile derivative, herein referred to as Compound 5o, and two alternative classes of pyridine-3-carbonitrile analogs: dual VEGFR-2/HER-2 inhibiting cyanopyridones and PIM-1 kinase-inhibiting pyridopyrimidines. The objective is to furnish researchers with a clear, data-driven comparison to inform future drug discovery and development efforts.

In Vitro Comparative Analysis

The in vitro cytotoxic activities of Compound 5o and representative alternative compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound/AlternativeTarget/ClassCell LineIC50 (µM)
Compound 5o 6-amino-2-pyridone-3,5-dicarbonitrileGlioblastoma (GBM)Potent (Specific IC50 not detailed in provided abstracts)
Liver CancerActive
Breast CancerActive
Lung CancerActive
Alternative 1: Cyanopyridone 5a Dual VEGFR-2/HER-2 InhibitorMCF-7 (Breast)1.77
HepG2 (Liver)2.71
Alternative 1: Cyanopyridone 5e Dual VEGFR-2/HER-2 InhibitorMCF-7 (Breast)1.39
Alternative 2: Pyridopyrimidine Cpd 4 PIM-1 Kinase InhibitorHepG2 (Liver)0.99
Alternative 2: Pyridopyrimidine Cpd 6 PIM-1 Kinase InhibitorHepG2 (Liver)1.05
Alternative 2: Pyridopyrimidine Cpd 9 PIM-1 Kinase InhibitorHepG2 (Liver)4.16
Alternative 2: Pyridopyrimidine Cpd 10 PIM-1 Kinase InhibitorHepG2 (Liver)1.83
Alternative 2: Pyridopyrimidine Cpd 11 PIM-1 Kinase InhibitorHepG2 (Liver)1.25

Note: While specific IC50 values for Compound 5o were not available in the initial search results, the literature consistently describes it as the most potent among a series of 16 derivatives, with significant activity against glioblastoma and other cancer cell lines.

In Vivo Studies

In contrast, preclinical in vivo studies are more commonly reported for pyridine-3-carbonitrile derivatives targeting well-defined molecular pathways, such as receptor tyrosine kinases. While specific in vivo data for the exact alternatives listed in the in vitro table is not provided in the search results, the general classes of nicotinonitrile and pyridopyrimidine derivatives have been investigated in vivo for their anticancer properties. The lack of in vivo data for Compound 5o represents a critical gap in its preclinical development and an opportunity for future research.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound 5o, cyanopyridones) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Kinase Inhibition Assays (VEGFR-2 & HER-2)

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents: The assay typically includes the recombinant kinase enzyme (VEGFR-2 or HER-2), a specific substrate peptide, ATP, and the test compound.

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a buffer solution.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set period, during which the kinase phosphorylates the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: The results are used to determine the inhibitory activity of the test compound, typically expressed as an IC50 value.

Signaling Pathways and Mechanisms of Action

Compound 5o and Related 6-amino-2-pyridone-3,5-dicarbonitriles

The precise mechanism of action for Compound 5o has not been fully elucidated. However, studies have shown that its cytotoxicity in glioblastoma cells is enhanced when used in combination with inhibitors of receptor tyrosine kinases (RTKs) and the proteasome. This suggests that Compound 5o may interfere with pathways that, when co-targeted, lead to synergistic cell death.

G cluster_pathway Potential Synergistic Pathways for Compound 5o RTK Receptor Tyrosine Kinases (RTKs) Cell_Death Synergistic Cell Death RTK->Cell_Death Proteasome Proteasome Proteasome->Cell_Death Compound_5o Compound 5o Compound_5o->Cell_Death RTK_inhibitor RTK Inhibitor RTK_inhibitor->RTK inhibits Proteasome_inhibitor Proteasome Inhibitor Proteasome_inhibitor->Proteasome inhibits

Caption: Potential synergistic interactions of Compound 5o.

Alternative 1: Dual VEGFR-2/HER-2 Inhibiting Cyanopyridones

These compounds are designed to simultaneously block the signaling pathways mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Both are key RTKs involved in tumor angiogenesis, proliferation, and survival.

G cluster_pathway VEGFR-2 and HER-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF HER2 HER-2 EGF->HER2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream HER2->Downstream Cyanopyridone Cyanopyridone (Alternative 1) Cyanopyridone->VEGFR2 inhibits Cyanopyridone->HER2 inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Cell Proliferation Downstream->Proliferation

Caption: Dual inhibition of VEGFR-2 and HER-2 pathways.

Alternative 2: PIM-1 Kinase-Inhibiting Pyridopyrimidines

PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins.

G cluster_pathway PIM-1 Kinase Signaling Inhibition PIM1 PIM-1 Kinase Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad) PIM1->Pro_apoptotic phosphorylates & inactivates Pyridopyrimidine Pyridopyrimidine (Alternative 2) Pyridopyrimidine->PIM1 inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis G cluster_workflow Preclinical Evaluation Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro Kinase_Assay Mechanistic Assays (e.g., Kinase Inhibition) In_Vitro->Kinase_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Kinase_Assay->In_Vivo ADMET ADMET Studies In_Vivo->ADMET

Performance Benchmarks of 6-(benzylamino)pyridine-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 6-(benzylamino)pyridine-3-carbonitrile derivatives, focusing on their performance as inhibitors of various key biological targets implicated in cancer and microbial diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Performance Data

The biological activity of this compound and its analogs has been evaluated against several targets, including protein kinases and bacterial enzymes. The following tables summarize the inhibitory activities of representative compounds from various studies.

Table 1: Anticancer Activity of Pyridine-3-carbonitrile Derivatives
CompoundTarget Cell LineIC50 (µg/mL)Reference
Derivative 3aHela (Cervix Carcinoma)3.5[1]
MCF-7 (Breast Carcinoma)4.5[1]
3-Cyanopyridine Derivative IIIMCF-7 (Breast Cancer)0.02[2]
NCI-H460 (Non-small cell lung)0.01[2]
SF-268 (CNS Cancer)0.02[2]
Table 2: Kinase Inhibitory Activity
Compound ClassTarget KinaseKey FindingsReference
7-phenylaminothieno[3,2-b]pyridine-6-carbonitrilesSrc KinasePotent inhibition of Src kinase activity.[3]
Pyridone-based derivativesVEGFR-2 / HER-2Potential for dual inhibitory action.[2]
6-benzylaminopurine derivativesCDK2Several derivatives showed stronger inhibitory activity than the parent compound, BAP.[4]
Table 3: Antimicrobial and Enzyme Inhibitory Activity
CompoundTarget Enzyme/OrganismIC50 / MICReference
Derivative 14DNA Gyrase A0.31 µM[1]
DNA Gyrase B0.04 µM[1]
Ciprofloxacin (Standard)DNA Gyrase A0.50 µM[1]
Novobiocin (Standard)DNA Gyrase B1.77 µM[1]
Derivative 10Vibrio cholerae & others30 µg/mL (MIC)[1]
Derivatives 7, 9, 11, 14Candida albicans & others1.95 µg/mL (MIC)[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized kinase signaling pathway commonly targeted by these derivatives and a typical workflow for assessing their inhibitory activity.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) Ligand->Receptor Binds P1 Phosphorylation Receptor->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream Activates ADP ADP P1->ADP Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyridine-3-carbonitrile Derivative Inhibitor->Receptor Inhibits ATP Binding ATP ATP ATP->P1

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by pyridine derivatives.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP - Test Compound start->reagents incubation Incubate Components in Microplate Wells reagents->incubation reaction Kinase Reaction: Substrate Phosphorylation incubation->reaction stop Stop Reaction (e.g., add EDTA) reaction->stop detection Detection: - Add Detection Reagent (e.g., Phospho-specific Ab) - Measure Signal stop->detection analysis Data Analysis: Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the performance of this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.[5][6]

Materials:

  • Purified kinase enzyme (e.g., Src, CDK2, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphospecific antibody, luminescent or fluorescent detection kit)

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute into the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the kinase enzyme, the peptide substrate, and the test compound at its desired concentration. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the phosphorylation reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution such as EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a phosphospecific antibody that binds only to the phosphorylated substrate. The signal (luminescence, fluorescence, etc.) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

References

The Therapeutic Promise of Nicotinonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Nicotinonitrile (3-cyanopyridine) has emerged as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the therapeutic potential of nicotinonitrile compounds, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Anticancer Activity

Nicotinonitrile-based compounds have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitors

PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and apoptosis resistance. Several nicotinonitrile derivatives have been identified as potent PIM-1 inhibitors.

VEGFR-2 Tyrosine Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Nicotinonitrile derivatives have been shown to effectively inhibit VEGFR-2, thereby disrupting tumor blood supply.

Marketed Anticancer Drugs with a Nicotinonitrile Scaffold:

  • Bosutinib: A dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2][3]

  • Neratinib: An irreversible inhibitor of HER2 and EGFR kinases, used in the treatment of HER2-positive breast cancer.[4][5][6][7]

Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC50 Values)

Compound/DrugTargetCell Line/EnzymeIC50Reference
PIM-1 Inhibitors
Compound 1PIM-1 Kinase0.52 µM[8]
Compound 2PIM-1 Kinase0.35 µM[8]
VEGFR-2 Inhibitors
Compound 3VEGFR-2 Kinase3.6 µM[9]
Sorafenib (Reference)VEGFR-2 Kinase4.8 µM[9]
Marketed Drugs
BosutinibSrc Kinase1.2 nM[2][10]
BosutinibAbl Kinase1 nM[1]
NeratinibHER259 nM[4][6][7]
NeratinibEGFR92 nM[5][6][7]
Signaling Pathway Diagrams

// Nodes PIM1 [label="PIM-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Nicotinonitrile -> PIM1 [label="Inhibits", color="#EA4335"]; PIM1 -> Bad [label="Phosphorylates\n(inactivates)", color="#4285F4"]; Bad -> Bcl2 [label="Inhibits", dir=T, color="#FBBC05"]; Bcl2 -> Caspase9 [label="Inhibits", dir=T, color="#34A853"]; Caspase9 -> Caspase3 [label="Activates", color="#5F6368"]; Caspase3 -> Apoptosis [label="Induces", color="#5F6368"]; } PIM-1 Kinase Signaling Pathway in Apoptosis.

// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; EndothelialCell [label="Endothelial Cell\nProliferation, Migration,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds", color="#FBBC05"]; Nicotinonitrile -> VEGFR2 [label="Inhibits", color="#EA4335"]; VEGFR2 -> PLCg [label="Activates", color="#4285F4"]; VEGFR2 -> PI3K [label="Activates", color="#4285F4"]; PI3K -> Akt [label="Activates", color="#5F6368"]; PLCg -> EndothelialCell [color="#5F6368"]; Akt -> EndothelialCell [color="#5F6368"]; EndothelialCell -> Angiogenesis [color="#34A853"]; } VEGFR-2 Signaling Pathway in Angiogenesis.

Anti-inflammatory Activity

Nicotinonitrile derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[1][11][12][13][14]

Table 2: Anti-inflammatory Activity of Nicotinonitrile Derivatives

CompoundTargetAssayResultReference
Compound 4cCOX-2In vitro enzyme assayIC50 = 0.940 µM
Compound 4fCOX-2In vitro enzyme assayIC50 = 0.614 µM
Celecoxib (Reference)COX-2In vitro enzyme assayIC50 = 0.844 µM
Compound 4dCOX-2Carrageenan-induced paw edema (in vivo)45.33% edema inhibition at 3h
Signaling Pathway Diagram

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> ArachidonicAcid [label="Releases", color="#EA4335"]; ArachidonicAcid -> COX2 [label="Substrate", color="#5F6368"]; Nicotinonitrile -> COX2 [label="Inhibits", color="#EA4335"]; COX2 -> Prostaglandins [label="Produces", color="#4285F4"]; Prostaglandins -> Inflammation [label="Mediates", color="#FBBC05"]; } COX-2 Inflammatory Pathway.

Other Therapeutic Activities

Beyond their anticancer and anti-inflammatory effects, nicotinonitrile compounds have shown potential in other therapeutic areas.

Phosphodiesterase (PDE) Inhibitors

Milrinone and Olprinone: These are selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these drugs increase intracellular cAMP levels, leading to positive inotropic and vasodilatory effects. They are used in the treatment of acute heart failure.[8][11][15][16][17][18][19][20][21][22][23][24][25]

Table 3: PDE3 Inhibitory Activity

Compound/DrugTargetIC50Reference
MilrinonePDE30.42 µM[16]
OlprinonePDE30.35 µM[26][18]
Signaling Pathway Diagram

// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE3 [label="PDE3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Milrinone/\nOlprinone", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Effects [label="Increased Cardiac Contractility\n& Vasodilation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ATP -> AC [label="Substrate", color="#5F6368"]; AC -> cAMP [label="Produces", color="#FBBC05"]; cAMP -> PDE3 [label="Substrate", color="#34A853"]; Nicotinonitrile -> PDE3 [label="Inhibits", color="#EA4335"]; PDE3 -> AMP [label="Degrades to", color="#4285F4"]; cAMP -> PKA [label="Activates", color="#34A853"]; PKA -> Effects [label="Leads to", color="#5F6368"]; } PDE3-cAMP Signaling Pathway.

Antioxidant and Antimicrobial Activities

Certain nicotinonitrile derivatives have demonstrated antioxidant and antimicrobial properties in preclinical studies.

Table 4: Antioxidant and Antimicrobial Activity of Nicotinonitrile Derivatives

CompoundActivityAssayResult (IC50 / MIC)Reference
Compound 5AntioxidantDPPH radical scavenging95.2% inhibition[27][28]
Compound 6AntioxidantDPPH radical scavenging96.3% inhibition[27][28]
Compound 7AntimicrobialBroth microdilution (S. aureus)MIC = 15.63 µg/mL[21]
Nicotinamide Derivative NC 3AntimicrobialBroth microdilution (P. aeruginosa)MIC = 0.016 mM[13]
Nicotinamide Derivative NC 5AntimicrobialBroth microdilution (Gram-positive bacteria)MIC = 0.03 mM[13]
Ciprofloxacin (Reference)AntimicrobialBroth microdilution-[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

// Nodes Seed [label="1. Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="2. Treat cells with varying concentrations\nof nicotinonitrile compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="3. Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="4. Add MTT reagent to each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="5. Incubate for 2-4 hours to allow\nformazan crystal formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="6. Solubilize formazan crystals with DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="7. Measure absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate [label="8. Calculate cell viability and IC50 values", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Seed -> Treat [color="#5F6368"]; Treat -> Incubate [color="#5F6368"]; Incubate -> AddMTT [color="#5F6368"]; AddMTT -> Incubate2 [color="#5F6368"]; Incubate2 -> Solubilize [color="#5F6368"]; Solubilize -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; } MTT Assay Workflow for Anticancer Activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

// Nodes Administer [label="1. Administer nicotinonitrile compound or\nvehicle to rats/mice", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="2. Inject carrageenan into the hind paw\nto induce inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="3. Measure paw volume at regular intervals\n(e.g., 1, 2, 3, 4, 5 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="4. Calculate the percentage of edema inhibition\ncompared to the control group", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Administer -> Inject [color="#5F6368"]; Inject -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; } Carrageenan-Induced Paw Edema Workflow.

Protocol Details:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: Test compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[12][15][29]

  • Carrageenan Injection: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[12][15][29]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline and at specified time points after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Acetylcholinesterase (AChE) Inhibition Assay

// Nodes Prepare [label="1. Prepare reaction mixture containing\nphosphate buffer, DTNB, and AChE enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; AddInhibitor [label="2. Add nicotinonitrile compound (inhibitor)\nto the test wells", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="3. Pre-incubate the enzyme and inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSubstrate [label="4. Initiate the reaction by adding\nacetylthiocholine iodide (substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="5. Incubate at room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="6. Measure absorbance at 412 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="7. Calculate the percentage of AChE inhibition", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prepare -> AddInhibitor [color="#5F6368"]; AddInhibitor -> Incubate1 [color="#5F6368"]; Incubate1 -> AddSubstrate [color="#5F6368"]; AddSubstrate -> Incubate2 [color="#5F6368"]; Incubate2 -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; } Acetylcholinesterase Inhibition Assay Workflow.

Protocol Details (Ellman's Method): [3]

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent are used in a phosphate buffer (pH 8.0).

  • Procedure: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with the test compound, and the reaction is initiated by the addition of the substrate.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Conclusion

The nicotinonitrile scaffold has proven to be a highly valuable framework in the design and discovery of new therapeutic agents. The compounds derived from this core structure have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of cancer, inflammation, and cardiovascular diseases. The versatility of the nicotinonitrile ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective inhibitors for various molecular targets. Further research into the structure-activity relationships and mechanisms of action of nicotinonitrile derivatives will undoubtedly lead to the development of novel and more effective therapies for a wide range of human diseases.

References

Safety Operating Guide

Personal protective equipment for handling 6-(Benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 6-(Benzylamino)pyridine-3-carbonitrile (CAS No: 15871-91-7). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS07 (Exclamation mark)WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07 (Exclamation mark)WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Exclamation mark)WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07 (Exclamation mark)WarningH335: May cause respiratory irritation.
Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Nitrile gloves.[3][4][5][6][7][8][9]Resistant to a wide range of chemicals, including pyridines and nitriles, providing a robust barrier against skin contact.[5][6][7]
Eye Protection Chemical splash goggles.[3][8]Protects eyes from accidental splashes of the chemical.[4]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and skin.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4][10][11]Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[3][4]

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Keep containers of this compound tightly closed when not in use.[3][10][11][12]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear chemical splash goggles.

  • Don nitrile gloves, ensuring a proper fit.

3. Handling the Compound:

  • Conduct all weighing and transferring operations within a chemical fume hood to control dust and vapors.

  • Avoid direct contact with the skin, eyes, and clothing.[10][11][12]

  • Use appropriate tools (spatulas, etc.) to handle the solid material.

  • In case of accidental contact, immediately follow the first aid measures outlined below.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4][10][11][12]

  • Keep the container tightly sealed.[3][10][11][12]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2] Recommended storage conditions are at room temperature, in a dark place, and under an inert atmosphere.[13]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][11]
Skin Contact Immediately wash skin with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[1][2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Spills For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[4][11][12]

Disposal Plan

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials (e.g., gloves, paper towels) should be placed in a sealed, labeled container for hazardous waste disposal.

  • Do not dispose of down the drain or with regular trash.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_materials Prepare Materials prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.